Compound Description: (R)-N'-Benzyl 2-amino-3-methylbutanamide is a chiral primary amino acid derivative (PAAD) that exhibits anticonvulsant activity in the maximal electroshock seizure (MES) animal model. [] Studies exploring its structure-activity relationship revealed that substituents at the 4'-N'-benzylamide site significantly influence its anticonvulsant activity. []
Relevance: (R)-N'-Benzyl 2-amino-3-methylbutanamide shares a core structure with 3-amino-3-methylbutanamide hydrochloride, differing only by the presence of an N'-benzyl substituent on the amide nitrogen. This structural similarity makes it a relevant related compound. []
(R)-N'-Benzyl 2-amino-3,3-dimethylbutanamide
Compound Description: This compound is another PAAD structurally similar to (R)-N'-Benzyl 2-amino-3-methylbutanamide, with an additional methyl group at the 3-position. It also exhibits anticonvulsant activity in the MES model, with its potency influenced by substituents at the 4'-N'-benzylamide site. []
Relevance: (R)-N'-Benzyl 2-amino-3,3-dimethylbutanamide is structurally related to 3-amino-3-methylbutanamide hydrochloride through the shared 2-amino-butanamide core. The additional methyl group at the 3-position makes it a close analog with potential for similar biological activity. []
(R)-N'-Benzyl 2-amino-3-methoxypropionamide
Compound Description: This compound represents a variation in the PAAD series, featuring a methoxy group at the 3-position instead of the methyl group present in (R)-N'-Benzyl 2-amino-3-methylbutanamide. It also exhibits anticonvulsant activity in the MES model, with specific substituents at the 4'-N'-benzylamide site significantly enhancing its potency. []
Relevance: Despite the replacement of the methyl group with a methoxy group at the 3-position, (R)-N'-Benzyl 2-amino-3-methoxypropionamide remains structurally related to 3-amino-3-methylbutanamide hydrochloride through the common 2-amino-propanamide scaffold. []
Esculetin (6,7-Dihydroxy-2H-chromen-2-one)
Compound Description: Esculetin is a collagenase inhibitor that demonstrated significant suppression of collagen degradation in a study involving mice injected with a collagen implant. [] Application of Esculetin ointment at the injection site resulted in dense localization of type III collagen around the implant, suggesting its potential to promote neo-collagen formation and prolong the implant's presence. []
Relevance: While Esculetin's structure differs significantly from 3-amino-3-methylbutanamide hydrochloride, its inclusion as a related compound stems from its shared context within a study investigating collagenase inhibitors. This research highlights the broader field of collagenase inhibition, where 3-amino-3-methylbutanamide hydrochloride might also play a role, despite the structural differences. []
Compound Description: ONO-4817 is another collagenase inhibitor investigated alongside Esculetin in the same study on collagen implant degradation in mice. [] Although it showed some initial promise in suppressing collagen breakdown, its long-term effects were less pronounced compared to Esculetin. []
Relevance: Similar to Esculetin, the inclusion of ONO-4817 as a related compound to 3-amino-3-methylbutanamide hydrochloride is driven by their shared research context within the realm of collagenase inhibitors. While structurally distinct, their presence in the same study suggests a potential connection to the broader field of collagenase modulation, a field where 3-amino-3-methylbutanamide hydrochloride might hold relevance despite the structural dissimilarities. []
Relevance: Like Esculetin and ONO-4817, MMI270's relevance as a related compound to 3-amino-3-methylbutanamide hydrochloride arises from its presence in the same study on collagenase inhibitors. [] Despite their structural differences, their shared research context suggests a potential link to the broader field of collagenase modulation, a field where 3-amino-3-methylbutanamide hydrochloride might have a role. [] Notably, MMI270 also exists as a hydrochloride salt, further emphasizing its connection to the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.